molecular formula C17H17NO3 B4432507 1-(2,3-dimethoxybenzoyl)indoline

1-(2,3-dimethoxybenzoyl)indoline

Cat. No. B4432507
M. Wt: 283.32 g/mol
InChI Key: AWLWIOHTOUQMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzoyl)indoline, also known as DIMEB, is a compound that has been studied for its potential applications in scientific research. DIMEB belongs to the class of benzoylindole derivatives and has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)indoline as a fluorescent probe for copper ions involves the formation of a complex between this compound and copper ions. This complex results in a change in the fluorescence properties of this compound, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. In addition, this compound has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethoxybenzoyl)indoline in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. However, one of the limitations of using this compound is its relatively low quantum yield, which can make it difficult to detect in low concentrations.

Future Directions

There are several potential future directions for the study of 1-(2,3-dimethoxybenzoyl)indoline. One area of interest is the development of new fluorescent probes based on the structure of this compound for detecting other metal ions. In addition, the potential applications of this compound in cancer therapy and oxidative stress-related diseases could be further explored. Finally, the development of new synthetic methods for this compound could also be an area of future research.

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)indoline has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a fluorescent probe for detecting metal ions. This compound has been found to selectively bind to copper ions, which makes it a useful tool for detecting copper in biological samples.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-5-7-13(16(15)21-2)17(19)18-11-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLWIOHTOUQMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.